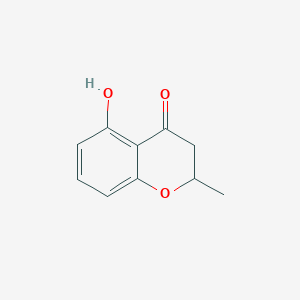

5-Hydroxy-2-methyl-4-chromanone

Description

Properties

IUPAC Name |

5-hydroxy-2-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-5-8(12)10-7(11)3-2-4-9(10)13-6/h2-4,6,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEIRCBYUYIIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(C=CC=C2O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10536587 | |

| Record name | 5-Hydroxy-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10536587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14153-17-4 | |

| Record name | 5-Hydroxy-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10536587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling and Solubility of Substituted Chromanones: A Technical Guide

Executive Summary

The chroman-4-one (chromanone) scaffold represents a privileged bicyclic structure in medicinal chemistry, serving as the core for flavonoids, isoflavonoids, and synthetic therapeutics targeting SIRT2, MAO-B, and various kinases. However, the development of chromanone-based drugs is frequently attrition-prone due to poor aqueous solubility and complex solid-state behavior.

This guide provides a rigorous technical framework for characterizing the physical properties and solubility profiles of substituted chromanones. It moves beyond standard textbook definitions to address the practical challenges of formulation and bioavailability, designed for the application scientist.

The Chromanone Scaffold: Structural & Electronic Basis

The core structure is a benzodihydropyran-4-one, consisting of a benzene ring fused to a dihydropyran ring containing a ketone. Unlike their fully unsaturated counterparts (chromones), chromanones lack the C2-C3 double bond.[1]

-

Conformational Flexibility: The saturation at C2-C3 introduces a "puckered" half-chair conformation in the heterocyclic ring, unlike the planar chromone. This impacts crystal packing and lattice energy, directly influencing melting point and solubility.

-

Electronic Distribution: The carbonyl at C4 creates a dipole, but the overall lipophilicity is driven by the benzene ring and the substituents at positions C6, C7, and C8.

-

Hydrogen Bonding: The core itself is a hydrogen bond acceptor (via the ketone and ether oxygen). Substituents (e.g., -OH, -NH2) are required to introduce donor capacity, which is critical for aqueous solubility.

Physicochemical Properties & Solid-State Characterization[2][3][4]

Before solubility testing, the solid-state form must be unequivocally defined. Chromanones exhibit a high propensity for polymorphism due to their semi-rigid structure.

Thermal Analysis (DSC/TGA)

Protocol: Differential Scanning Calorimetry (DSC) is mandatory to distinguish between polymorphs and solvates.

-

Melting Point (MP): Unsubstituted chromanone melts ~38-40°C, but pharmacological derivatives (e.g., 6-substituted analogs) often exhibit high MPs (>150°C), indicating high lattice energy.

-

Interpretation: A sharp endotherm indicates a pure crystalline form. A broad endotherm or multiple peaks suggest a mixture of polymorphs or the presence of amorphous content, which will artificially inflate kinetic solubility readings.

Lipophilicity (LogP/LogD)

Chromanones are inherently lipophilic.

-

Baseline LogP: The parent chroman-4-one has a LogP of approx. 1.8 – 2.0.

-

Substitution Effects:

-

Halogens (6-Cl, 6-Br): Increase LogP by ~0.5–0.7, significantly reducing aqueous solubility.

-

Hydroxyls (6-OH, 7-OH): Decrease LogP, potentially improving solubility, but may increase lattice energy due to intermolecular H-bonding.

-

Solubility Profiling: Methodologies

Accurate solubility data depends on the distinction between Kinetic and Thermodynamic solubility.[2][3][4] For lead optimization, thermodynamic solubility is the gold standard.

Workflow Visualization

Figure 1: Integrated workflow for physicochemical profiling. Solid-state characterization is the gatekeeper before thermodynamic solubility assessment.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol ensures equilibrium is reached, providing data relevant for formulation.

Materials:

-

Crystalline Chromanone Derivative (confirmed by XRD/DSC).

-

Buffer systems (pH 1.2, 6.8, 7.4).

-

0.45 µm PTFE Syringe Filters (low binding).

Step-by-Step Procedure:

-

Saturation: Add excess solid compound (approx. 1-2 mg) to 1 mL of buffer in a glass vial. The solution must remain turbid (suspension).

-

Equilibration: Agitate at 25°C for 24 hours .

-

Note: For ionizable derivatives (e.g., amino-chromanones), pH must be checked and adjusted at the end of the experiment, as the compound itself may alter bulk pH.

-

-

Phase Separation:

-

Centrifuge at 10,000 rpm for 10 mins.

-

Filter supernatant through a 0.45 µm PTFE filter. Discard the first 200 µL of filtrate to account for non-specific binding to the filter membrane.

-

-

Quantification: Analyze the filtrate via HPLC-UV.

-

Validation: Use a calibration curve prepared from a DMSO stock of the same compound. Do not rely on single-point calibration.

-

-

Solid Analysis: Analyze the remaining solid pellet by XRPD to ensure no phase transformation (e.g., hydrate formation) occurred during the 24h period.

Structure-Property Relationships (SPR)

Modifying the chromanone core dramatically shifts the solubility profile. The table below summarizes the impact of common substitutions found in medicinal chemistry literature (e.g., SIRT2 inhibitors).

| Substituent Position | Modification | Impact on MP (°C) | Impact on LogP | Solubility Implication |

| C-2 | Alkyl (Methyl/Ethyl) | Moderate Increase | Increases (+0.5) | Decreases. Increases lipophilicity and steric bulk. |

| C-6 | Halogen (Cl, Br) | Significant Increase | Increases (+0.7) | Decreases. Enhances crystal packing stability; reduces water interaction. |

| C-6 | Hydroxyl (-OH) | Variable (often High) | Decreases (-0.6) | pH Dependent. Increases solubility at high pH (phenolic pKa ~10). |

| C-3 | Benzyl/Aryl | High Increase | High Increase (+1.5) | Drastic Decrease. Common in MAO-B inhibitors; requires solubilizing excipients. |

| C-8 | Methoxy (-OMe) | Moderate | Slight Increase | Neutral/Slight Decrease. Disrupts packing less than halogens but adds lipophilicity. |

Solubility Equilibrium Logic

Figure 2: Thermodynamic equilibrium factors. Solubility is the balance between breaking the crystal lattice (Lattice Energy) and forming interactions with the solvent (Hydration Energy).

References

-

American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

-

Journal of Medicinal Chemistry. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]

-

ResearchGate. Properties of chromanone and chromone. Retrieved from [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

Sources

The Unseen Architect: A Technical Guide to Hydrogen Bonding in 5-Hydroxy-Chromanone Structures

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-hydroxy-chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The presence and nature of hydrogen bonds within these molecules are not mere structural curiosities; they are fundamental to their conformational stability, physicochemical properties, and ultimately, their therapeutic efficacy. This in-depth technical guide provides a comprehensive exploration of the hydrogen bonding patterns in 5-hydroxy-chromanone structures. We will delve into the theoretical underpinnings of both intramolecular and intermolecular hydrogen bonds, provide detailed experimental protocols for their characterization using spectroscopic and crystallographic techniques, and outline computational workflows for their analysis. This guide is intended to be a valuable resource for researchers seeking to understand and manipulate these crucial non-covalent interactions in the design and development of novel therapeutics.

The Significance of the 5-Hydroxy Group: More Than Just a Functional Group

The seemingly simple hydroxyl group at the 5-position of the chromanone ring is the cornerstone of a critical intramolecular hydrogen bond. This interaction, formed between the hydroxyl proton and the oxygen of the adjacent carbonyl group at the 4-position, creates a stable six-membered ring. This resonance-assisted hydrogen bond (RAHB) is a dominant feature that significantly influences the planarity of the chromanone system, electron distribution, and ultimately, the molecule's interaction with biological targets.[1] Understanding and characterizing this bond is paramount in any study of 5-hydroxy-chromanones.

Beyond this primary intramolecular interaction, the 5-hydroxy group, along with other potential substituents, can participate in a network of intermolecular hydrogen bonds. These interactions are crucial for the formation of dimers, supramolecular assemblies, and the crystal packing of these compounds in the solid state.[2] In the context of drug development, these intermolecular forces can dictate solubility, crystal polymorphism, and the nature of binding to target proteins.

Decoding the Hydrogen Bond: A Multi-faceted Approach

A thorough understanding of the hydrogen bonding in 5-hydroxy-chromanones requires a combination of experimental and computational techniques. Each method provides a unique piece of the puzzle, and their synergistic application leads to a comprehensive structural and energetic picture.

Spectroscopic Interrogation

FTIR spectroscopy is a powerful and accessible technique for identifying the presence of hydrogen bonds. The stretching frequency of a hydroxyl group is highly sensitive to its environment. A "free" hydroxyl group typically exhibits a sharp absorption band around 3600 cm⁻¹. However, when involved in a hydrogen bond, the O-H bond weakens, resulting in a characteristic red-shift to lower wavenumbers (typically 3200-3500 cm⁻¹) and significant band broadening.[3][4] The strong intramolecular hydrogen bond in 5-hydroxy-chromanones often presents as a broad absorption in this region.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation:

-

Ensure the 5-hydroxy-chromanone sample is pure and dry.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply consistent pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

The typical spectral range for analysis is 4000-650 cm⁻¹.

-

-

Data Analysis:

-

Identify the O-H stretching band. Its broadness and position below 3500 cm⁻¹ are indicative of hydrogen bonding.

-

Locate the C=O stretching frequency, typically around 1650 cm⁻¹. A shift to a lower wavenumber compared to a non-hydrogen-bonded chromanone can also indicate the involvement of the carbonyl group in hydrogen bonding.

-

For studying intermolecular hydrogen bonding, concentration-dependent studies can be performed. Dilution in a non-polar solvent will disrupt intermolecular bonds, leading to the appearance of a sharp "free" O-H band. The intramolecular hydrogen bond will remain unaffected by changes in concentration.[3]

-

¹H NMR spectroscopy is arguably the most informative technique for studying hydrogen bonds in solution. The chemical shift of the hydroxyl proton is highly sensitive to its involvement in a hydrogen bond.

-

Intramolecular Hydrogen Bond: The proton of the 5-hydroxyl group in 5-hydroxy-chromanones is significantly deshielded due to the intramolecular hydrogen bond and the anisotropic effect of the aromatic ring. This results in a characteristic downfield chemical shift, often observed in the range of δ 12-13 ppm.[5] This signal is typically a sharp singlet.

-

Intermolecular Hydrogen Bond: Protons involved in intermolecular hydrogen bonds also experience a downfield shift, though usually less pronounced than the intramolecularly bonded 5-OH. These signals are often broader and their chemical shift can be concentration and temperature-dependent.[6]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Dissolve the 5-hydroxy-chromanone sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the observation of intermolecular hydrogen bonds.

-

Typical sample concentrations range from 5-10 mg in 0.5-0.7 mL of solvent.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

To confirm the identity of the hydroxyl proton signal, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The hydroxyl proton signal will either disappear or significantly decrease in intensity due to the exchange with deuterium.[6]

-

-

Data Analysis:

-

Identify the downfield signal corresponding to the 5-OH proton. Its chemical shift provides a qualitative measure of the strength of the intramolecular hydrogen bond.

-

Observe any other broad signals in the spectrum that might correspond to other hydroxyl groups involved in intermolecular hydrogen bonding.

-

Variable temperature NMR studies can also be insightful. The chemical shift of protons involved in intermolecular hydrogen bonds is often temperature-dependent, while the shift of the intramolecularly bonded 5-OH proton is typically less affected.

-

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides unambiguous, high-resolution information about the three-dimensional arrangement of atoms in the solid state. This technique allows for the direct measurement of hydrogen bond distances (donor-to-acceptor and hydrogen-to-acceptor) and angles, providing definitive proof of both intramolecular and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: This is often the most challenging step.

-

Slow Evaporation: Dissolve the 5-hydroxy-chromanone derivative in a suitable solvent or solvent mixture and allow the solvent to evaporate slowly over several days or weeks.[7][8]

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.[8]

-

Co-crystallization: In some cases, the addition of a co-former can facilitate the growth of high-quality crystals.[8]

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion.[9]

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell parameters and reflection intensities.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined to obtain the final, high-resolution structure.[10]

-

-

Data Analysis:

-

Measure the O-H···O distance and the O-H-O angle for the intramolecular hydrogen bond.

-

Identify and characterize any intermolecular hydrogen bonds, noting their geometries and how they contribute to the overall crystal packing.

-

| Parameter | Typical Value for Intramolecular H-bond in 5-hydroxy-chromanones |

| O···O distance | 2.4 - 2.6 Å |

| H···O distance | 1.6 - 1.8 Å |

| O-H-O angle | 140 - 160° |

| ¹H NMR (5-OH) | δ 12.0 - 13.0 ppm |

| FTIR (O-H stretch) | 3100 - 3400 cm⁻¹ (broad) |

Table 1: Typical experimental values for the intramolecular hydrogen bond in 5-hydroxy-chromanone derivatives. These values can vary depending on the specific substitution pattern of the molecule.

Computational Chemistry: In Silico Insights

Computational methods, particularly Density Functional Theory (DFT), provide a powerful means to complement experimental data and gain a deeper understanding of the electronic nature and energetics of hydrogen bonds.

Computational Workflow: DFT and NBO Analysis

-

Structure Preparation: Build the 3D structure of the 5-hydroxy-chromanone derivative of interest using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This will yield the lowest energy conformation of the molecule.[11]

-

Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies). This also provides theoretical vibrational frequencies that can be compared with experimental FTIR data.[11]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool for analyzing the electronic interactions within a molecule.[12][13] It can be used to:

-

Identify the donor and acceptor orbitals involved in the hydrogen bond.

-

Quantify the stabilization energy (E(2)) associated with the hydrogen bond, which provides a measure of its strength.[14]

-

Analyze the delocalization of electron density from the lone pair of the acceptor oxygen to the antibonding orbital of the O-H bond.

-

Visualization of Hydrogen Bonding Patterns

The following diagrams illustrate the key hydrogen bonding interactions discussed in this guide.

Conclusion

The hydrogen bonding patterns in 5-hydroxy-chromanone structures are a critical determinant of their chemical and biological properties. A comprehensive understanding of these interactions is essential for the rational design of new drugs based on this versatile scaffold. The integrated approach outlined in this guide, combining spectroscopic, crystallographic, and computational methods, provides a robust framework for the detailed characterization of both intramolecular and intermolecular hydrogen bonds. By elucidating the unseen architecture of these non-covalent interactions, researchers can better predict and modulate the behavior of 5-hydroxy-chromanone derivatives, ultimately accelerating the discovery of novel and effective therapeutics.

References

-

Developing a Machine Learning Model for Hydrogen Bond Acceptance Based on Natural Bond Orbital Descriptors. PMC. [Link]

-

Solve a small-molecule structure. CCP4 wiki. [Link]

-

Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications. MDPI. [Link]

-

Guide for crystallization. [Link]

-

o-h bond length: Topics by Science.gov. [Link]

-

H ··· O bond length vs. temperature. | Download Scientific Diagram. ResearchGate. [Link]

-

Synthesis, crystal studies and biological evaluation of flavone derivatives. ResearchGate. [Link]

-

NBO – Knowledge and References. Taylor & Francis. [Link]

-

Natural Bond Orbital (NBO) Analysis. [Link]

-

¹H NMR Spectroscopy. [Link]

-

NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. MDPI. [Link]

-

IR Spectroscopy of Hydrocarbons. [Link]

-

Features of strong O–H⋯O and N–H⋯O hydrogen bond manifestation in vibrational spectra. ResearchGate. [Link]

-

Small Molecule Structure Solution and Refinement. [Link]

-

6-Hydroxy-5,7,8-trimethylchroman-2-one. PMC. [Link]

-

Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones. [Link]

-

The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

-

Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews. [Link]

-

chemical shift and ppm values in 1H NMR spectroscopy. YouTube. [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. [Link]

-

Autoionization-detected infrared spectroscopy of intramolecular hydrogen bonds in aromatic cations. I. Principle and application. The Journal of Chemical Physics. [Link]

-

Introduction to X-ray crystallography. MRC Laboratory of Molecular Biology. [Link]

-

Hydrogen Atomic Positions of O–H···O Hydrogen Bonds in Solution and in the Solid State: The Synergy of Quantum Chemical Calculations with ¹H-NMR Chemical Shifts and X-ray Diffraction Methods. PMC. [Link]

-

Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer). NIH. [Link]

- Methods of synthesizing flavonoids and chalcones.

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

-

Intramolecular hydrogen bonding analysis. PubMed. [Link]

-

¹H NMR Chemical Shifts. Chemistry LibreTexts. [Link]

-

Hydrogen Bond Analysis Tutorial. BioChemCoRe 2018. [Link]

-

Flowchart for hydrogen bond classification based on van der Waals... ResearchGate. [Link]

-

Intramolecular O–H · · · O hydrogen bonds assisted by resonance. Correlation between crystallographic data and ¹H NMR chemical shifts. RSC Publishing. [Link]

-

Live from the Lab: How to Solve a Crystal Structure. YouTube. [Link]

-

Hydrogen Bonds: Raman Spectroscopic Study. MDPI. [Link]

Sources

- 1. kinampark.com [kinampark.com]

- 2. 6-Hydroxy-5,7,8-trimethylchroman-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. US20040242907A1 - Methods of synthesizing flavonoids and chalcones - Google Patents [patents.google.com]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. unifr.ch [unifr.ch]

- 9. m.youtube.com [m.youtube.com]

- 10. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]

- 11. Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. NBO [cup.uni-muenchen.de]

- 14. Developing a Machine Learning Model for Hydrogen Bond Acceptance Based on Natural Bond Orbital Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Catalytic Asymmetric Synthesis of Chiral 5-Hydroxy-2-methyl-4-chromanone

Executive Summary

This application note details a robust, metal-free protocol for the enantioselective synthesis of (S)-5-hydroxy-2-methyl-4-chromanone . This scaffold is a privileged structural motif in numerous bioactive natural products (e.g., polyketides, flavonoids) and pharmaceutical intermediates.[1]

The method utilizes bifunctional organocatalysis (cinchona alkaloid-derived thiourea) to promote an intramolecular oxa-Michael addition. Unlike traditional metal-catalyzed routes, this protocol operates under mild conditions, tolerates the strongly hydrogen-bonded 5-hydroxyl group without protection, and delivers high enantiomeric excess (>90% ee).

Strategic Analysis & Mechanistic Insight

The Challenge of the 5-Hydroxy Substituent

The target molecule contains a hydroxyl group at the C5 position. In the precursor (a 2',6'-dihydroxy enone), this group forms a strong intramolecular hydrogen bond (IMHB) with the carbonyl oxygen (

-

Impact on Reactivity: The IMHB reduces the Lewis basicity of the carbonyl, making it less susceptible to traditional Lewis acid activation.

-

Impact on Selectivity: The 5-OH locks the conformation of the substrate. While this rigidity can aid stereocontrol, it requires a catalyst capable of activating the nucleophilic phenol (at C6') while simultaneously guiding the enone, without being inhibited by the internal H-bond.

The Solution: Bifunctional Thiourea Catalysis

We employ a bifunctional cinchona-thiourea catalyst . This catalyst operates via a dual-activation mode:[2]

-

LUMO Activation: The thiourea moiety forms hydrogen bonds with the enone carbonyl (or the IMHB complex), lowering the LUMO energy.

-

HOMO Activation: The tertiary amine (quinuclidine core) acts as a Brønsted base/H-bond acceptor, activating the free phenolic hydroxyl group for nucleophilic attack.

Mechanistic Pathway

The following diagram illustrates the transition state assembly and the catalytic cycle.

Figure 1: Catalytic cycle for the asymmetric intramolecular oxa-Michael addition.

Experimental Protocol

Materials & Equipment

-

Precursor: (E)-1-(2,6-dihydroxyphenyl)but-2-en-1-one (Synthesis described in Sec 3.2).

-

Catalyst: 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(8S,9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea (commonly known as the Soós Catalyst or similar Quinine-derived thiourea).

-

Solvent: Toluene (Anhydrous, HPLC grade).

-

Equipment: Cryostat or temperature-controlled bath (-20°C), HPLC with Chiralpak AD-H column.

Step 1: Synthesis of Precursor (Substrate)

Note: If the precursor is not commercially available, synthesize as follows:

-

Reactants: 2,6-Dihydroxyacetophenone (10 mmol) and Crotonaldehyde (12 mmol).

-

Conditions: Dissolve in Ethanol (20 mL). Add KOH (20 mmol, 50% aq. solution) dropwise at 0°C.

-

Reaction: Stir at Room Temperature (RT) for 24–48 h. Monitor by TLC.[1]

-

Workup: Acidify with 1M HCl. Extract with EtOAc.

-

Purification: Silica gel chromatography (Hexane/EtOAc 4:1).

-

Yield: Typically 60–75% of yellow solid.

Step 2: Asymmetric Cyclization (Key Step)

Workflow Diagram

Figure 2: Step-by-step workflow for the asymmetric cyclization.

Detailed Procedure

-

Setup: In a flame-dried 20 mL vial equipped with a magnetic stir bar, dissolve (E)-1-(2,6-dihydroxyphenyl)but-2-en-1-one (89.1 mg, 0.50 mmol) in anhydrous Toluene (5.0 mL).

-

Temperature Equilibration: Cool the solution to -20°C using a cryostat. Allow to equilibrate for 15 minutes.

-

Rationale: Lower temperatures generally increase enantioselectivity by maximizing the energy difference between the diastereomeric transition states.

-

-

Catalyst Addition: Add the Quinine-derived thiourea catalyst (29.5 mg, 0.05 mmol, 10 mol%) in one portion.

-

Reaction: Stir the mixture at -20°C. Monitor conversion by TLC (Hexane/EtOAc 3:1) or HPLC.[3]

-

Typical Time: 48 to 72 hours.

-

Endpoint: Disappearance of the yellow chalcone spot and appearance of the colorless chromanone spot.

-

-

Purification: The reaction mixture can be loaded directly onto a silica gel column. Elute with Hexane/EtOAc (9:1 to 4:1 gradient).

-

Note: Avoid aqueous workup if possible to prevent potential racemization or emulsion, though the product is generally stable.

-

-

Product Isolation: Concentrate relevant fractions to yield (S)-5-hydroxy-2-methyl-4-chromanone as a white/pale solid.

Results & Characterization

Expected Data

| Parameter | Specification | Notes |

| Yield | 80 – 92% | High conversion due to intramolecular nature. |

| ee (Enantiomeric Excess) | 90 – 96% | Determined by Chiral HPLC. |

| Configuration | (S)-enantiomer | Consistent with quinine-derived catalysts (Quinidine yields R). |

| Appearance | White crystalline solid |

Analytical Validation

-

1H NMR (400 MHz, CDCl3):

- 11.60 (s, 1H, 5-OH, chelated), 7.35 (t, 1H, Ar-H), 6.50 (d, 1H, Ar-H), 6.40 (d, 1H, Ar-H), 4.55 (m, 1H, H-2), 2.75 (dd, 1H, H-3a), 2.60 (dd, 1H, H-3b), 1.55 (d, 3H, CH3).

-

Key Feature: The downfield shift of the phenolic proton (

> 11 ppm) confirms the 5-OH is intact and H-bonded to the ketone.

-

Chiral HPLC:

-

Column: Daicel Chiralpak AD-H (0.46 cm x 25 cm).

-

Mobile Phase: Hexane/Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV 254 nm.

-

Retention Times: (R)-isomer: ~8.5 min; (S)-isomer: ~10.2 min (Verify with racemic standard).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst inhibition by water or high concentration. | Ensure toluene is anhydrous. Dilute reaction to 0.05 M. |

| Low ee (<80%) | Temperature too high; Background reaction. | Lower temp to -40°C. Ensure the precursor is pure (impurities can catalyze racemic background cyclization). |

| Racemization | Basic workup or silica acidity. | Use neutral silica. Avoid prolonged exposure to strong bases. |

| Solubility Issues | Substrate insolubility at -20°C. | Add small amount of DCM or use Mesitylene as solvent. |

References

-

General Mechanism of Bifunctional Thiourea Catalysis

-

Asymmetric Synthesis of Chromanones via Oxa-Michael Addition

- Wang, J., Li, H., Duan, W., Zu, L., & Wang, W. (2006). Organocatalytic Asymmetric Michael Addition/Cyclization Cascade: Enantioselective Synthesis of Flavanones. Organic Letters.

-

Specifics on 5-Hydroxy-chromanone Derivatives

- While specific "2-methyl-5-hydroxy" papers are rare, the chemistry is homologous to the synthesis of flavanones described by Scheidt and List.

- Scheidt, K. A., et al. (2006). Enantioselective synthesis of flavanones. Journal of the American Chemical Society.

-

Cinchona Alkaloid Catalyst Preparation

- Vakulya, B., Varga, S., Csámpai, A., & Soós, T. (2005).

Sources

- 1. sciencescholar.us [sciencescholar.us]

- 2. scispace.com [scispace.com]

- 3. uvadoc.uva.es [uvadoc.uva.es]

- 4. Organocatalytic regioselective asymmetric Michael addition of azlactones to o-hydroxy chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organocatalysed C-2 and C-3 functionalisation of chromones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01129A [pubs.rsc.org]

Application Note: Optimized Cyclization of Phenols to Chromanones

Subject: Reagents and Conditions for the Acid-Mediated Condensation of Phenols with

Executive Summary & Scientific Rationale

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, serving as the core for flavonoids, homoisoflavonoids, and various synthetic drugs exhibiting anticancer, anti-inflammatory, and neuroprotective properties.[1]

While multiple routes exist (e.g., cyclization of 2'-hydroxychalcones), the direct condensation of phenols with

Key Technical Insight: The reaction is a cascade sequence involving intermolecular esterification, Fries rearrangement, and intramolecular Michael addition (oxy-Michael). Success depends on balancing the acidity required for the Fries rearrangement against the risk of polymerization or elimination to chromones.

Mechanistic Pathway & Logic

Understanding the mechanism is critical for troubleshooting. The reaction does not proceed through a simple alkylation. It typically follows an Ester-Fries-Michael pathway.

Mechanistic Flow (Graphviz Visualization)

The following diagram illustrates the conversion of Phenol and 3,3-Dimethylacrylic acid to 2,2-Dimethyl-4-chromanone.

Caption: Figure 1. The cascade mechanism from phenol to chromanone. The Fries rearrangement is often the thermal bottleneck, requiring strong acid catalysis.

Reagent Selection Guide

The choice of condensing agent dictates the yield, workup difficulty, and scalability.

| Reagent System | Composition | Viscosity | Reaction Temp | Workup Difficulty | Best For |

| PPA (Standard) | Polyphosphoric Acid ( | High (Syrup) | 60–100°C | High (Sticky quench) | Robust substrates; Industrial scale. |

| Eaton's Reagent | 7.7 wt% | Low (Liquid) | RT–80°C | Low (Water soluble) | Lab scale; Acid-sensitive groups. |

| TFA/TFAA | Trifluoroacetic Acid / Anhydride | Low (Volatile) | Reflux | Low (Evaporation) | Highly activated phenols (Resorcinol). |

| Solid Acids | Amberlyst-15 / Zeolites | Solid | Reflux | Very Low (Filtration) | Green chemistry; Microwave synthesis. |

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Polyphosphoric Acid)

Best for: Unactivated phenols or when maximum yield is required regardless of workup time.

Reagents:

-

Phenol (1.0 equiv)

-

3,3-Dimethylacrylic acid (1.2 equiv) [Senecioic acid]

-

Polyphosphoric Acid (PPA) (10–15 g per 1 g of phenol)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, pre-heat PPA to 60°C. PPA is extremely viscous; heating lowers viscosity for better mixing.

-

Addition: Add the Phenol and 3,3-Dimethylacrylic acid simultaneously to the stirring PPA.

-

Critical Checkpoint: Ensure mechanical stirring is used if scaling above 5g. Magnetic stir bars often seize in PPA.

-

-

Reaction: Heat the mixture to 85–95°C for 3–5 hours.

-

Observation: The mixture will typically turn from clear/yellow to deep red or brown.

-

-

Quenching (The "Crash-Out"):

-

Cool the reaction to ~50°C (do not cool to RT, or it becomes a hard glass).

-

Pour the warm syrup slowly into a beaker containing crushed ice and water (approx. 10x volume of PPA) with vigorous stirring.

-

-

Isolation:

-

The product should precipitate as a solid or a distinct oil layer.

-

Extract with Ethyl Acetate (3x). Wash organics with

(to remove unreacted acid) and Brine.[2] -

Dry over

and concentrate.

-

Self-Validating Check:

-

TLC: The starting phenol (usually lower

due to H-bonding) should disappear. The chromanone product will appear as a distinct, less polar spot (higher -

NMR: Appearance of gem-dimethyl singlet (

ppm) and two methylene triplets (

Protocol B: The "Modern" Method (Eaton's Reagent)

Best for: Rapid screening, ease of handling, and cleaner impurity profiles.

Reagents:

-

Phenol (1.0 equiv)

-

3,3-Dimethylacrylic acid (1.1 equiv)

-

Eaton's Reagent (Commercial or prepared: 7.7%

in

Step-by-Step Methodology:

-

Setup: Flame-dry a flask and purge with

(Eaton's reagent is hygroscopic). -

Mixing: Add Phenol and Acid to the flask. Add Eaton's reagent at Room Temperature.[3]

-

Reaction:

-

Stir at Room Temperature for 30 mins.

-

If no reaction (check TLC), heat to 60°C for 2–4 hours.

-

Why? Eaton's reagent is a powerful dehydrating agent; excessive heat can cause charring.

-

-

Workup:

-

Pour the reaction mixture into ice water.

-

Unlike PPA, Eaton's reagent hydrolyzes easily into water-soluble methanesulfonic acid and phosphate.

-

The product usually precipitates cleanly. Filter the solid or extract with Dichloromethane (DCM).

-

Troubleshooting & Optimization

Issue 1: Formation of Coumarins instead of Chromanones

-

Cause: If using

-keto esters (like ethyl acetoacetate) or if dehydrogenation occurs under oxidative conditions. -

Solution: Ensure the reagent is an

-unsaturated acid (not ester). Maintain inert atmosphere (

Issue 2: Low Yield / Polymerization

-

Cause: 3,3-Dimethylacrylic acid can polymerize in hot acid.

-

Solution: Add the acid slowly to the phenol/PPA mixture rather than all at once. Reduce temperature by 10°C and extend time.

Issue 3: Regioselectivity (Meta-substituted Phenols)

-

Context: A meta-substituted phenol (e.g., resorcinol) can cyclize at C2 or C6.

-

Rule: Cyclization generally occurs para to the activating electron-donating group (EDG) if the ortho position is sterically hindered, but for resorcinol, cyclization usually occurs at the position between the hydroxyls (C2) or the less hindered C6 depending on conditions.

-

Control: Lower temperatures favor the kinetically controlled product (often the less hindered cyclization).

References

-

Review of Chromanone Synthesis

-

Ewies, F. et al. (2014).[1] Synthesis of Chromones and Their Applications During the Last Ten Years. International Journal of Research in Pharmacy and Chemistry.

-

-

PPA Methodology

- Guyot, M. & Mentzer, C. (1958). Sur la synthèse de chromanones. Bull. Soc. Chim. Fr.

-

ResearchGate Summary of PPA Applications.

-

Eaton's Reagent Protocols

-

Green/Microwave Methods

Sources

Solvent selection for extraction of chromanones from reaction mixtures

Abstract

The isolation of chroman-4-ones (benzodihydropyran-4-ones) from synthetic reaction mixtures presents a unique challenge due to the amphiphilic nature of the scaffold and the presence of phenolic starting materials. This guide provides a scientifically grounded protocol for replacing hazardous chlorinated solvents (e.g., dichloromethane) with sustainable, high-efficiency alternatives like Ethyl Acetate and 2-Methyltetrahydrofuran (2-MeTHF).[1] We detail a "pH-swing" extraction strategy that exploits the acidity of phenolic impurities to achieve purities >95% without chromatography.

Introduction & Chemical Context

Chromanones are privileged heterocyclic scaffolds found in flavonoids, isoflavonoids, and pharmaceutical agents (e.g., Cromakalim). Synthetic routes—typically involving the cyclization of chalcones or Friedel-Crafts acylation of phenols—often yield reaction mixtures containing:

-

Target Chromanone: Neutral, moderately lipophilic (LogP ~2.0–3.0).

-

Unreacted Phenols: Weakly acidic (pKa ~10), polar.

-

Lewis Acid Catalysts: (e.g.,

,

The historical reliance on Dichloromethane (DCM) for these extractions is driven by its high solubilizing power and low boiling point. However, DCM is a neurotoxin and environmental hazard. This guide utilizes Hansen Solubility Parameters (HSP) to validate green alternatives that maintain yield while improving safety.

Theoretical Framework: Solubility & Partitioning

Hansen Solubility Parameters (HSP)

To select a solvent, we must match the solute's energy density. A generic chromanone possesses:

- (Dispersion): High, due to the benzene ring.

- (Polarity): Moderate, due to the ether and carbonyl moieties.

- (H-Bonding): Moderate acceptor capability (carbonyl/ether), but low donor capability.

Table 1: Solvent Efficiency Comparison Note: Lower Relative Energy Difference (RED) indicates better solubility.

| Solvent | Boiling Pt. (°C) | CHEM21 Rating | Suitability | |||

| DCM | 18.2 | 6.3 | 6.1 | 40 | Hazardous | Baseline |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 77 | Recommended | Excellent |

| 2-MeTHF | 16.9 | 5.7 | 4.1 | 80 | Recommended | Superior |

| Toluene | 18.0 | 1.4 | 2.0 | 110 | Problematic | Poor (Too non-polar) |

Insight: 2-MeTHF is the closest "green" mimic to DCM in terms of hydrophobicity (

Decision Logic for Solvent Selection

The following decision tree guides the researcher based on the specific impurity profile of the reaction mixture.

Figure 1: Solvent selection logic based on impurity profile and phase separation behavior.

Experimental Protocols

Protocol A: The "Green" Standard (Ethyl Acetate)

Best for: Clean reactions with minimal starting material.

-

Quench: Pour reaction mixture into 3x volume of ice-cold water.

-

Extraction: Add Ethyl Acetate (1:1 volume ratio to aqueous phase).

-

Agitation: Shake vigorously for 2 minutes. Vent frequently.

-

Separation: Allow layers to separate. Collect the upper organic layer.

-

Note: EtOAc dissolves ~3% water. Drying is critical.

-

-

Wash: Wash organic layer with Saturated Brine (

) to remove trapped water. -

Drying: Dry over anhydrous

(Sodium Sulfate) for 15 minutes. -

Concentration: Rotary evaporate at 40°C / 150 mbar.

Protocol B: The "pH-Swing" Purification (High Purity)

Best for: Removing unreacted phenols without column chromatography.

Mechanism: Phenols are deprotonated by base (

-

Initial Extraction: Extract crude mixture into Ethyl Acetate or 2-MeTHF . Discard the initial aqueous acidic waste.

-

The Basic Wash (Critical Step):

-

Prepare a 0.5 M NaOH or 1.0 M

solution. -

Wash the organic layer with this basic solution (2x).

-

Observation: The aqueous layer may turn yellow/orange (phenolate anions).

-

-

The Neutralization Wash: Wash the organic layer with 1.0 M HCl (to remove trace base) followed by Brine .

-

Finish: Dry over

and concentrate.

Visualizing the pH Swing:

Figure 2: The pH-Swing mechanism separating neutral chromanones from acidic phenolic impurities.

Protocol C: The "Anti-Emulsion" Method (2-MeTHF)

Best for: Scale-up and difficult separations.

-

Substitute Solvent: Use 2-Methyltetrahydrofuran (2-MeTHF) instead of EtOAc.

-

Why? 2-MeTHF is more hydrophobic than EtOAc and has a lower water miscibility. It separates cleanly from water even when surfactants or fine solids are present.

-

Procedure: Follow Protocol B, but no brine wash is strictly necessary due to low water retention.

Troubleshooting & Validation

| Issue | Diagnosis | Solution |

| Emulsion forms | Similar densities or surfactants present. | Add Brine (increases aq density) or filter through Celite pad. Switch to 2-MeTHF. |

| Low Yield | Product trapped in aqueous phase. | Re-extract aqueous layer. Check pH (ensure pH is not extremely basic if chromanone has other sensitive groups). |

| Phenol remains | pH of wash was too low. | Use stronger base (NaOH instead of Carbonate) or repeat wash. Verify pH of aqueous layer is >12. |

Validation Check:

-

TLC: Spot the organic layer against the starting phenol. The phenol spot should be absent after Protocol B.

-

NMR: Check for disappearance of phenolic -OH peak (broad singlet, >9 ppm).

References

-

Prat, D., et al. (2016).[2] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[2]

-

Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7.

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[3] ChemSusChem, 5(8), 1369–1379.

-

Sanofi Solvent Selection Guide. (2013).[4] "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 17(11), 1517–1525.

Sources

Application Notes & Protocols: Scalable Synthetic Routes for 5-Hydroxy-2-methyl-4-chromanone Production

Abstract: This document provides a detailed guide for the scalable synthesis of 5-Hydroxy-2-methyl-4-chromanone, a valuable heterocyclic compound with applications in chemical and biological research.[1] We delve into the principal synthetic strategies, offering a comparative analysis of their scalability, efficiency, and underlying chemical principles. This guide is intended for researchers, chemists, and process development professionals, providing both a high-level strategic overview and detailed, actionable laboratory protocols. We emphasize the rationale behind procedural choices to empower users to adapt and optimize these methods for their specific needs.

Introduction and Strategic Overview

5-Hydroxy-2-methyl-4-chromanone is a member of the chromanone family, a class of oxygen-containing heterocycles that form the core structure of many biologically active compounds and natural products.[2][3][4][5] The chroman-4-one framework is recognized as a "privileged structure" in medicinal chemistry, serving as a versatile scaffold for drug discovery.[4][6] The title compound, specifically, has been identified as an inhibitor of the growth of Saccharomyces cerevisiae, indicating its potential utility in biochemical screening and as a starting material for more complex derivatives.[1]

The development of robust and scalable synthetic routes is paramount for transitioning a compound from laboratory-scale curiosity to a readily available chemical tool or commercial product. An ideal scalable synthesis prioritizes:

-

Cost-effectiveness: Utilizes readily available and inexpensive starting materials.

-

Efficiency: High yields and good atom economy.

-

Safety and Environmental Impact: Avoids hazardous reagents and minimizes waste (Green Chemistry).

-

Robustness: Insensitive to minor variations in reaction conditions and amenable to large-scale equipment.

This guide will focus on the most prevalent and practical methods for constructing the 4-chromanone ring system, tailored specifically to the target molecule.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of 4-chromanones generally relies on forming the heterocyclic ring through an intramolecular cyclization event. The primary disconnection approaches involve either forming the C4-C4a bond via electrophilic aromatic substitution or the O1-C2 bond via nucleophilic addition/cyclization.

Strategy 1: Intramolecular Friedel-Crafts Acylation of Phenoxypropanoic Acids

This is one of the most classical and reliable methods for chromanone synthesis. The reaction proceeds in two main stages: first, the synthesis of a 3-phenoxypropanoic acid intermediate, followed by an acid-catalyzed intramolecular acylation that closes the ring.

Causality and Mechanistic Insight: The key to this strategy is the activation of the carboxylic acid moiety by a strong acid catalyst, typically a Lewis acid or a Brønsted acid like polyphosphoric acid (PPA). This generates a highly reactive acylium ion intermediate. The electron-rich aromatic ring, activated by the ortho/para-directing hydroxyl group, then acts as a nucleophile, attacking the acylium ion to form the new C-C bond and subsequently the six-membered heterocyclic ring. The choice of catalyst is critical; PPA is effective for both activation and dehydration, but its high viscosity can pose challenges for stirring and work-up on a large scale.

Strategy 2: Claisen-Schmidt Condensation followed by Intramolecular Michael Addition

This approach involves the base-catalyzed condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde to form a chalcone-like intermediate (an α,β-unsaturated ketone). Subsequent intramolecular Michael addition of the phenolic hydroxyl group onto the double bond, often promoted by acid or base, yields the chromanone ring.

Causality and Mechanistic Insight: The initial Claisen-Schmidt condensation relies on the deprotonation of the acetophenone's methyl group to form an enolate, which then attacks the aldehyde. The subsequent cyclization is a classic example of an oxa-Michael addition. The scalability of this route is often favorable due to the potential for one-pot procedures. The choice of base for the initial condensation and the conditions for the cyclization step must be carefully optimized to avoid side reactions.

Strategy 3: Synthesis from Phenols and α,β-Unsaturated Esters/Acids

This method involves the direct reaction of a phenol with an α,β-unsaturated carbonyl compound, such as crotonic acid or its esters. The reaction can proceed through a tandem sequence of Michael addition of the phenol to the unsaturated system, followed by an intramolecular cyclization.

Causality and Mechanistic Insight: This route is attractive for its convergence, potentially combining two key steps into a single operation. The reaction is typically catalyzed by strong acids which can promote both the initial Michael addition and the final ring-closing Friedel-Crafts acylation. The regioselectivity of the initial addition to the phenol (in this case, resorcinol) is a critical parameter to control.

Data Summary: Comparison of Synthetic Routes

| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Condensation/Michael Addition | Route 3: Phenol + Unsaturated Acid |

| Starting Materials | 1,3-Dihydroxybenzene (Resorcinol), 3-Chloropropanoic Acid | 2',4'-Dihydroxyacetophenone, Acetaldehyde | 1,3-Dihydroxybenzene (Resorcinol), Crotonic Acid |

| Key Reagents | K₂CO₃, NaI, Polyphosphoric Acid (PPA) or TfOH[7] | NaOH or other bases, Acid for cyclization | Strong acid catalyst (e.g., H₂SO₄, PPA) |

| Typical Yields | Good to Excellent (often >70% for cyclization) | Moderate to Good (variable depending on substrate) | Moderate, can be variable |

| Scalability Pros | Reliable and well-established. High yields in the key cyclization step. | Can often be performed as a one-pot synthesis. | Convergent approach, fewer discrete steps. |

| Scalability Cons | Multi-step process. PPA is viscous and difficult to handle at scale. Aqueous work-up can be extensive. | Potential for side-product formation (e.g., polymers). Requires careful control of reaction conditions. | Regioselectivity can be an issue. Strong acids require careful handling and disposal. |

Detailed Experimental Protocols

Protocol 1: Scalable Synthesis of 5-Hydroxy-2-methyl-4-chromanone via Intramolecular Friedel-Crafts Acylation

This protocol is adapted from established methodologies for chromanone synthesis and optimized for scalability and reliability.[7] It proceeds via an intermediate 3-(2,4-dihydroxyphenoxy)butanoic acid, which is then cyclized.

Workflow Visualization:

Caption: Workflow for the two-step synthesis of 5-Hydroxy-2-methyl-4-chromanone.

Materials & Reagents:

-

1,3-Dihydroxybenzene (Resorcinol, 99%)

-

Crotonic Acid (98%)

-

Sodium Hydroxide (NaOH)

-

Polyphosphoric Acid (PPA, 115% H₃PO₄ basis)

-

Hydrochloric Acid (HCl, concentrated)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol Steps:

Part A: Synthesis of 3-(2,4-dihydroxyphenoxy)butanoic acid

-

Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add resorcinol (1.0 eq) and a 2 M aqueous solution of sodium hydroxide (2.5 eq).

-

Addition: Heat the mixture to 80-90 °C with vigorous stirring. Slowly add crotonic acid (1.1 eq) to the solution over 1 hour.

-

Reaction: Maintain the reaction temperature at 95-100 °C for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and then further cool in an ice bath. Acidify the mixture to pH 1-2 by slowly adding concentrated HCl. A precipitate will form.

-

Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield the intermediate acid. This product is often used in the next step without further purification.

Part B: Intramolecular Friedel-Crafts Acylation

-

Setup: To a clean, dry reactor equipped with a robust mechanical stirrer, add polyphosphoric acid (PPA, ~10 parts by weight relative to the intermediate acid). Heat the PPA to 80 °C with stirring to reduce its viscosity.

-

Addition: Slowly and portion-wise add the 3-(2,4-dihydroxyphenoxy)butanoic acid (1.0 eq) from Part A to the hot PPA. An initial exotherm may be observed; control the addition rate to maintain the temperature below 100 °C.

-

Reaction: After the addition is complete, heat the mixture to 90-95 °C and maintain for 2-4 hours. The mixture will become dark and thick. Monitor the reaction by TLC (disappearance of starting material).

-

Quenching: Allow the reactor to cool to ~60 °C. In a separate vessel, prepare a large volume of ice-water. Very slowly and carefully, pour the reaction mixture onto the ice-water with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

-

Extraction: Once the quench is complete and the mixture has reached room temperature, extract the aqueous slurry with ethyl acetate (3x volumes).

-

Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford 5-Hydroxy-2-methyl-4-chromanone as a crystalline solid.

Mechanistic Visualization

The core of the recommended scalable route is the PPA-catalyzed intramolecular acylation. The mechanism involves the formation of a key acylium ion intermediate.

Caption: Key steps in the PPA-catalyzed intramolecular Friedel-Crafts acylation.

Conclusion and Future Perspectives

The synthesis of 5-Hydroxy-2-methyl-4-chromanone is most reliably and scalably achieved through an intramolecular Friedel-Crafts acylation of a 3-phenoxybutanoic acid precursor. This method, while requiring two distinct synthetic operations, offers high yields and utilizes relatively inexpensive starting materials. The primary challenge for industrial-scale production lies in the handling and quenching of polyphosphoric acid.

Future research should focus on developing alternative, more environmentally benign cyclization catalysts. Solid acid catalysts or milder Lewis acids that are more easily separated from the reaction mixture could significantly improve the process profile. Furthermore, exploring continuous flow chemistry for the cyclization step could offer better control over the exothermic quench and potentially increase throughput and safety.

References

-

Enantioselective Synthesis of Chromanone and Thiochromanone Derivatives. (n.d.). ProQuest. Retrieved from [Link]

-

Current developments in the synthesis of 4-chromanone-derived compounds. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Bracca, A. B. J., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Advances, 11(35), 21535-21544. Retrieved from [Link]

-

Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors. (n.d.). J-Stage. Retrieved from [Link]

-

Synthesis of Chromanones and Flavanones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Mini-review: Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. (2021). ResearchGate. Retrieved from [Link]

-

Current developments in the synthesis of 4-chromanone-derived compounds. (2021). Royal Society of Chemistry. Retrieved from [Link]

-

Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. (2015). PubMed. Retrieved from [Link]

-

ApSimon, J. W., Herman, L. W., & Huber, C. (1985). The synthesis of 5-hydroxy chromenes. Canadian Journal of Chemistry, 63(9), 2589-2595. Retrieved from [Link]

-

Ewies, F. F., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. Retrieved from [Link]

-

4-chromanone. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023). MDPI. Retrieved from [Link]

-

Pseudo-four-component synthesis of 5-(4-hydroxy-2-oxo-1,2-dihydropyridin-3-yl)-substituted 5H-chromeno[2,3-b]pyridines and estimation of their antibacterial activity. (2018). SciSpace. Retrieved from [Link]

-

A practical one pot synthesis of novel 2-hydroxy-4-chromanone derivatives from 3-formylchromone. (2012). Indian Academy of Sciences. Retrieved from [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry. Retrieved from [Link]

-

A Review on Chemical and Biological Studies of 4-Chromanone Derivatives. (2023). ResearchGate. Retrieved from [Link]

-

Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024). ACS Omega. Retrieved from [Link]

-

MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. (2021). Journal of Microbiology, Biotechnology and Food Sciences. Retrieved from [Link]

-

An efficient synthesis of 4-chromanones. (2006). ResearchGate. Retrieved from [Link]

-

5-Hydroxy-2-methyl-4-chromanone. (n.d.). BioOrganics. Retrieved from [Link]

- Preparation of 5-hydroxy-4-methyl-2(5H)-furanone. (1997). Google Patents.

-

First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida. (2021). RepHip UNR. Retrieved from [Link]

-

First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. (2021). ResearchGate. Retrieved from [Link]

-

Compounds 10–22: (10)... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. 5-Hydroxy-2-methyl-4-chromanone | CAS 14153-17-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Addressing Solubility Issues of Chromanones in Aqueous Buffers

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common solubility challenges encountered with chromanone compounds in aqueous buffers. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to make informed decisions and optimize your experimental success.

Frequently Asked Questions (FAQs)

FAQ 1: Why is my chromanone compound poorly soluble in my aqueous buffer?

Answer:

The limited aqueous solubility of many chromanone derivatives is rooted in their fundamental physicochemical properties. Chromanones are bicyclic organic compounds featuring a chroman structure with a ketone functional group.[1][2] Their solubility is often dictated by a delicate balance between their solid-state properties and their interactions with the solvent.

Key factors contributing to poor solubility include:

-

Lipophilicity ('Grease-ball' nature): The chromanone scaffold, composed of a benzene ring fused to a dihydropyran ring, is inherently hydrophobic.[2][3] The presence of additional lipophilic substituents (e.g., phenyl rings, long alkyl chains) further increases the compound's tendency to repel water, a property often quantified by a high logP value.[3][4] This hydrophobicity makes it energetically unfavorable for the compound to dissolve in a polar, highly ordered hydrogen-bonding network like water.

-

Crystal Lattice Energy ('Brick-dust' nature): In their solid state, chromanone molecules are arranged in a stable crystal lattice. Strong intermolecular forces within this crystal must be overcome for the solvent to surround and dissolve individual molecules.[5] If the energy required to break this lattice is greater than the energy gained from the molecule's interaction with water, the compound will remain insoluble.[5]

-

pH and Ionization: Many chromanones possess phenolic hydroxyl groups, which are weakly acidic.[6] The pH of the aqueous buffer determines the ionization state of these groups. At a pH below the compound's pKa, the phenolic group remains protonated (neutral), rendering the molecule less polar and thus less soluble in water.[6][7]

Understanding which of these factors is dominant for your specific chromanone is the first step in designing an effective solubilization strategy.

FAQ 2: I've prepared a stock solution in DMSO, but it precipitates when I add it to my cell culture media. What's happening and how can I fix it?

Answer:

This is a very common and frustrating issue known as "solvent shock" or precipitation upon dilution. It occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is rapidly introduced into an aqueous environment where its solubility is much lower.[8] The organic solvent disperses quickly, leaving the chromanone molecules to crash out of the solution as a precipitate.[8]

Here’s a systematic approach to troubleshoot this problem:

-

Optimize the Addition Method: How you add the stock solution matters.

-

Pre-warm the Media: Ensure your cell culture medium or buffer is at the experimental temperature (e.g., 37°C) before adding the compound.[8]

-

Vortex/Mix During Addition: Add the stock solution dropwise into the vortex of the buffer or while gently agitating the tube. This promotes rapid mixing and prevents localized high concentrations of both the compound and the solvent.[8]

-

-

Reduce the Final Solvent Concentration: The final concentration of the organic co-solvent is critical.

-

General Rule: Aim for a final DMSO concentration of ≤0.5% (v/v) in your assay, as higher concentrations can be cytotoxic and may interfere with experimental readouts.[9][10][11] Some sensitive cell lines may even require concentrations below 0.1%.[12]

-

Lower the Stock Concentration: If you must use a higher volume of stock solution to reach your target concentration (which would increase the final DMSO percentage), consider preparing a more dilute stock solution. This allows for a larger volume to be added more slowly and mixed effectively.[8]

-

-

Perform a Kinetic Solubility Test: Before committing to a large-scale experiment, determine the maximum soluble concentration of your compound in the final assay buffer.

-

Prepare serial dilutions of your compound in the exact medium you will be using.

-

Incubate under experimental conditions (e.g., 2 hours at 37°C).

-

Visually inspect for any signs of precipitation (cloudiness, particles). The highest concentration that remains clear is your working maximum.[8]

-

If these initial steps fail, you will need to explore more advanced formulation strategies.

FAQ 3: Simple dilution isn't working. What advanced methods can I use to increase the solubility of my chromanone?

Answer:

When basic methods are insufficient, several advanced formulation strategies can significantly enhance the aqueous solubility of challenging compounds. These methods work by altering the compound's environment or its physical form.

Method 1: pH Adjustment

For chromanones with ionizable groups (like phenols), adjusting the buffer pH can dramatically increase solubility.[] By raising the pH above the compound's pKa, the phenolic group deprotonates, forming a more polar and water-soluble phenolate salt.[6][7]

-

When to Use: Ideal for compounds with acidic functional groups.

-

How it Works: Increases the polarity of the molecule by creating a charged species that interacts more favorably with water.[6]

-

Caution: High pH can cause degradation of some polyphenolic compounds, and the chosen pH must be compatible with your downstream assay (e.g., cell viability).[6]

Method 2: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[14][15] This makes the environment more hospitable to hydrophobic molecules.

-

When to Use: A common first-line approach for many hydrophobic compounds.

-

How it Works: Co-solvents disrupt the highly ordered hydrogen-bonding network of water, reducing the energy required to create a cavity for the hydrophobic solute.[][14]

-

Common Examples: Polyethylene glycol 400 (PEG 400), propylene glycol, ethanol, and glycerin.[]

Method 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic inner cavity.[16][17] This structure allows them to encapsulate poorly soluble "guest" molecules, like chromanones, forming an inclusion complex.[18][19]

-

When to Use: Excellent for increasing solubility while minimizing the use of organic solvents, making it highly compatible with cell-based assays.[20]

-

How it Works: The hydrophobic chromanone partitions into the cyclodextrin's nonpolar core, while the complex's hydrophilic exterior allows it to dissolve readily in water.[16][18]

-

Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and safety profile compared to native β-cyclodextrin.[17]

Method 4: Micellar Solubilization with Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles in water. These micelles have a hydrophobic core and a hydrophilic shell.

-

When to Use: Effective for highly lipophilic compounds.

-

How it Works: The hydrophobic chromanone molecule is incorporated into the nonpolar core of the micelle, effectively solubilizing it in the bulk aqueous phase.[19][21]

-

Common Examples: Tween® 80, Solutol® HS-15.[21] Newer surfactants often exhibit better biocompatibility.[21]

FAQ 4: How do I choose the best solubilization strategy for my specific experiment?

Answer:

The optimal strategy depends on a careful analysis of your compound's properties and your experimental requirements. There is no one-size-fits-all solution. Use the following decision-making framework to guide your choice.

Table 1: Comparison of Common Solubilization Techniques

| Technique | Mechanism | Pros | Cons | Best For |

| pH Adjustment | Ionization of acidic/basic groups to form a more polar salt.[7] | Simple, inexpensive, uses minimal excipients.[] | Only for ionizable compounds; risk of compound degradation at pH extremes; may not be compatible with assay pH.[6] | Initial screening of chromanones with phenolic groups. |

| Co-solvents (e.g., PEG 400) | Reduces solvent polarity, disrupting water's hydrogen bond network.[14] | Effective for a wide range of compounds; well-established.[21] | Can cause cytotoxicity or interfere with assays at higher concentrations; risk of precipitation on dilution.[8][9] | General-purpose solubilization for in vitro screening. |

| Cyclodextrins (e.g., HP-β-CD) | Forms a water-soluble inclusion complex by encapsulating the hydrophobic drug.[16][18] | High solubilizing power; low cellular toxicity; can improve compound stability.[16][17] | Can be more expensive; requires molar excess of cyclodextrin; potential for drug to be released too slowly.[5] | Cell-based assays, in vivo preclinical studies. |

| Surfactants (e.g., Tween® 80) | Incorporates the drug into the hydrophobic core of micelles.[21] | High solubilizing capacity for very lipophilic drugs.[21] | Potential for cytotoxicity; can interfere with protein binding or membrane-based assays. | Formulations for animal studies or specific in vitro assays where interference is not a concern. |

Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting a solubilization strategy.

Caption: Workflow for selecting a chromanone solubilization strategy.

Experimental Protocols

Protocol 1: Aqueous Solubility Screening with HP-β-CD

This protocol describes a method to determine if hydroxypropyl-β-cyclodextrin (HP-β-CD) can effectively solubilize your chromanone.

Objective: To determine the fold-increase in aqueous solubility of a chromanone in the presence of varying concentrations of HP-β-CD.

Materials:

-

Chromanone compound (powder)

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Vortex mixer

-

Thermomixer or shaking incubator

-

Microcentrifuge

-

0.22 µm syringe filters (PTFE or other compatible material)

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Prepare HP-β-CD Solutions: Prepare a series of HP-β-CD solutions in your assay buffer (e.g., 0 mM, 10 mM, 25 mM, 50 mM, 100 mM).

-

Add Excess Compound: Add an excess amount of your solid chromanone compound to 1 mL of each HP-β-CD solution in separate microcentrifuge tubes. Ensure enough solid is present that some remains undissolved at the end of the experiment.

-

Equilibration: Tightly cap the tubes and place them in a shaking incubator or thermomixer. Incubate at a consistent temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium.

-

Phase Separation: After incubation, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved compound.

-

Sample Collection: Carefully collect the supernatant. To ensure no solid particles are transferred, filter the supernatant through a 0.22 µm syringe filter.

-

Quantification:

-

Dilute the filtered samples appropriately with a suitable solvent (e.g., methanol or acetonitrile).

-

Quantify the concentration of the dissolved chromanone using a validated analytical method (e.g., HPLC-UV with a standard curve).

-

-

Data Analysis: Plot the concentration of the dissolved chromanone (in µM or µg/mL) against the concentration of HP-β-CD. The solubility in the 0 mM HP-β-CD sample represents the intrinsic aqueous solubility.

Caption: Experimental workflow for cyclodextrin solubility screening.

References

- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). MDPI.

- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.

- Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. (2017). MedCrave online.

- Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today.

- A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. (n.d.). PMC - NIH.

- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.

- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025). MDPI.

- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review.

- Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. (n.d.). SciELO.

- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012).

- What is the relation between the solubility of phenolic compounds and pH of solution? (2016). ResearchGate.

- Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate.

- Considerations regarding use of solvents in in vitro cell based assays. (2013). BMC Immunology.

- Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. (n.d.). Benchchem.

- Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. (2020). MDPI.

- Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. (2016). Avicenna Journal of Medical Biochemistry.

- Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC.

- DMSO in cell based assays. (2025). Scientist Solutions.

- Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. (2019). PMC.

- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). SlideShare.

- Aqueous Solubility of Some Natural Phenolic Compounds. (n.d.). The world's largest collection of open access research papers.

- (PDF) Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. (2016). ResearchGate.

- Properties of chromanone and chromone | Download Scientific Diagram. (n.d.). ResearchGate.

- Troubleshooting. (n.d.). BioAssay Systems.

- CAS 491-37-2: Chromanone. (n.d.). CymitQuimica.

- Solubility enhancement – A challenge for hydrophobic drugs. (n.d.). IOSR Journal.

- Aqueous Solubility of Some Natural Phenolic Compounds | Industrial & Engineering Chemistry Research. (2008). ACS Publications.

- pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.

- Hi, can anyone tell me how to dissolve a hydrophobic compound..? (2017). ResearchGate.

- How does pH affect the solubility of phenolic acid? (2016). ResearchGate.

Sources

- 1. CAS 491-37-2: Chromanone | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 12. scientistsolutions.discourse.group [scientistsolutions.discourse.group]

- 14. iosrjournals.org [iosrjournals.org]

- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 16. mdpi.com [mdpi.com]

- 17. Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online [medcraveonline.com]

- 18. touroscholar.touro.edu [touroscholar.touro.edu]